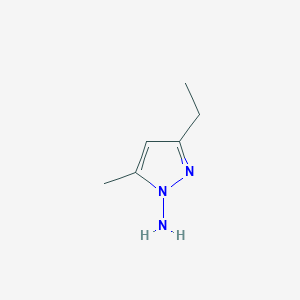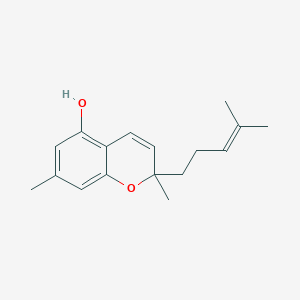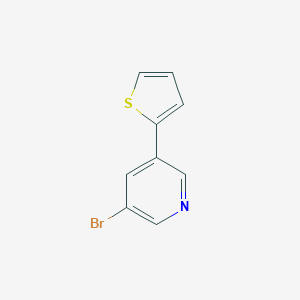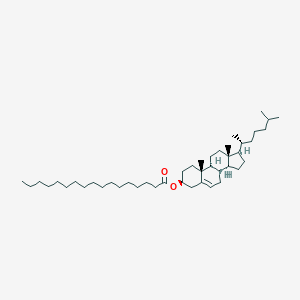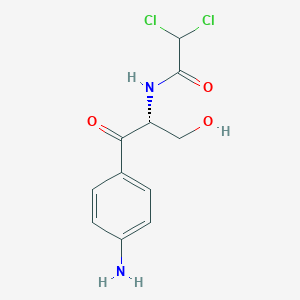
Aminodehydrochloramphenicol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aminodehydrochloramphenicol (ADCAP) is a synthetic compound that has been the subject of extensive scientific research. It is a derivative of chloramphenicol and has been shown to have unique biochemical and physiological effects. In
Applications De Recherche Scientifique
Aminodehydrochloramphenicol has been used extensively in scientific research as a tool to study protein synthesis. It has been shown to inhibit the activity of the ribosome, the cellular machinery responsible for protein synthesis. This inhibition leads to the accumulation of incomplete protein chains, which can be used to study the process of protein synthesis in detail.
Mécanisme D'action
Aminodehydrochloramphenicol binds to the ribosome and prevents the formation of peptide bonds between amino acids. This leads to the accumulation of incomplete protein chains, which can be used to study the process of protein synthesis. Additionally, Aminodehydrochloramphenicol has been shown to have antimicrobial properties, although the exact mechanism of action is not fully understood.
Biochemical and Physiological Effects:
Aminodehydrochloramphenicol has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of protein synthesis, it has been shown to affect the activity of various enzymes and to alter the expression of certain genes. Additionally, it has been shown to have immunosuppressive effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Aminodehydrochloramphenicol in lab experiments is its ability to selectively inhibit protein synthesis. This allows researchers to study the process of protein synthesis in detail. Additionally, Aminodehydrochloramphenicol has been shown to have antimicrobial properties, which can be useful in certain experiments.
However, there are also limitations to using Aminodehydrochloramphenicol in lab experiments. One limitation is that it can be toxic to cells at high concentrations. Additionally, it is not effective against all types of bacteria, which can limit its usefulness in certain experiments.
Orientations Futures
There are a number of future directions for research involving Aminodehydrochloramphenicol. One area of interest is the development of new derivatives of Aminodehydrochloramphenicol that have improved properties, such as increased selectivity or reduced toxicity. Additionally, there is interest in studying the immunosuppressive effects of Aminodehydrochloramphenicol in more detail, as well as its potential use in treating certain diseases.
Conclusion:
In conclusion, Aminodehydrochloramphenicol is a synthetic compound that has been the subject of extensive scientific research. It has been shown to have unique biochemical and physiological effects, and its ability to selectively inhibit protein synthesis has made it a valuable tool for studying this process. While there are limitations to using Aminodehydrochloramphenicol in lab experiments, there are also many potential future directions for research involving this compound.
Méthodes De Synthèse
Aminodehydrochloramphenicol is synthesized through a multi-step process that involves the reaction of chloramphenicol with amines. The reaction is typically carried out in the presence of a catalyst such as palladium on carbon. The resulting product is then purified using various chromatography techniques.
Propriétés
Numéro CAS |
129085-22-9 |
|---|---|
Nom du produit |
Aminodehydrochloramphenicol |
Formule moléculaire |
C11H12Cl2N2O3 |
Poids moléculaire |
291.13 g/mol |
Nom IUPAC |
N-[(2R)-1-(4-aminophenyl)-3-hydroxy-1-oxopropan-2-yl]-2,2-dichloroacetamide |
InChI |
InChI=1S/C11H12Cl2N2O3/c12-10(13)11(18)15-8(5-16)9(17)6-1-3-7(14)4-2-6/h1-4,8,10,16H,5,14H2,(H,15,18)/t8-/m1/s1 |
Clé InChI |
ZHFOKHSFTCVZFC-MRVPVSSYSA-N |
SMILES isomérique |
C1=CC(=CC=C1C(=O)[C@@H](CO)NC(=O)C(Cl)Cl)N |
SMILES |
C1=CC(=CC=C1C(=O)C(CO)NC(=O)C(Cl)Cl)N |
SMILES canonique |
C1=CC(=CC=C1C(=O)C(CO)NC(=O)C(Cl)Cl)N |
Autres numéros CAS |
129085-22-9 |
Synonymes |
ADHCAP aminodehydrochloramphenicol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Amino-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one](/img/structure/B163136.png)



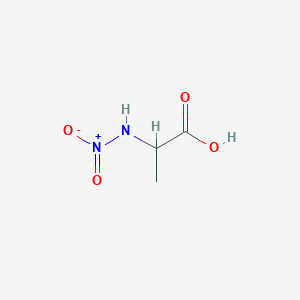

![2-Hydrazono-6-(trifluoromethoxy)-2,3-dihydrobenzo[d]thiazole](/img/structure/B163156.png)
